2,6-Dibromo-4-(trifluoromethoxy)phenol
Description
2,6-Dibromo-4-(trifluoromethoxy)phenol is a brominated aromatic compound characterized by a phenol core substituted with two bromine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in agrochemical synthesis. It serves as a key intermediate in the production of pesticides, such as thifluzamide (a thiazolecarboxamide fungicide) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for bioactive molecules in agricultural applications .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYTWSSMJOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650450 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-67-9 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)phenol typically involves the bromination of 4-(trifluoromethoxy)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2,6-Dibromo-4-(trifluoromethoxy)phenol serves as a crucial building block in organic chemistry. It is used to synthesize more complex molecules through various chemical reactions such as substitution, oxidation, and coupling reactions. The compound's bromine atoms can be replaced with other functional groups via nucleophilic substitution, allowing for the creation of diverse derivatives.
Reactivity and Mechanisms
The trifluoromethoxy group enhances the compound's reactivity due to its electron-withdrawing properties. This characteristic allows it to engage in reactions that form biaryl compounds through methods like Suzuki-Miyaura coupling, which is essential for developing new materials and pharmaceuticals .
Biological Research
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agricultural applications .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, particularly breast cancer MCF-7 cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). With IC values around 10.4 μM for AChE and moderate inhibition of COX-2, it shows promise for developing anti-inflammatory and neuroprotective agents.
Industrial Applications
Agricultural Chemicals
Due to its biological activity, this compound is explored in the formulation of pesticides and herbicides. Its effectiveness against pathogens makes it a candidate for developing novel agricultural chemicals that enhance crop protection .
Specialty Chemicals Production
The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations that require enhanced thermal stability or specific reactivity profiles .
Case Studies
- Antimicrobial Study : A recent investigation highlighted the efficacy of halogenated phenols against various bacterial strains, confirming the potential of this compound as an antimicrobial agent.
- Cancer Research : In studies focusing on MCF-7 breast cancer cells, this compound exhibited cytotoxic effects through apoptosis induction and cell cycle arrest, supporting its exploration as a therapeutic candidate.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on atomic masses.
Key Observations:
Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound is electron-withdrawing, reducing phenol acidity compared to hydroxylmethyl (-CH₂OH) or alkyl-substituted analogs . TBBPA’s isopropylidene bridge enhances thermal stability, critical for flame-retardant applications .
Bioactivity: Marine-derived 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (OH-BDE 11) exhibits neurotoxic and endocrine-disrupting effects, unlike the agrochemical-focused target compound . Thifluzamide, derived from this compound, targets fungal succinate dehydrogenase, leveraging the -OCF₃ group for membrane permeability .
Synthetic Pathways: The target compound is synthesized via electrophilic bromination of 4-(trifluoromethoxy)phenol, whereas TBBPA involves coupling two bromophenol monomers with acetone . Marine OH-BDEs are biosynthesized by bacterial enzymes, highlighting divergent synthetic origins .
Application-Specific Comparisons
Table 2: Application and Regulatory Profiles
Key Insights:
- Agrochemicals vs. Flame Retardants: While the target compound and TBBPA both feature brominated phenols, their applications diverge due to substituent-driven properties. TBBPA’s persistence has led to strict regulations under RoHS, whereas the target compound’s derivatives face scrutiny for ecotoxicity .
- Natural vs. Synthetic: Marine OH-BDEs and algal bromophenols are naturally occurring but share structural motifs with synthetic analogs, complicating environmental risk assessments .
Biological Activity
2,6-Dibromo-4-(trifluoromethoxy)phenol is a halogenated phenolic compound with the molecular formula CHBrFO and a molecular weight of 335.9 g/mol. It has garnered attention in pharmacological research due to its significant biological activity, particularly its potential therapeutic properties. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which may influence its reactivity and interactions with biomolecules. The compound is known to inhibit the activity of certain enzymes, contributing to its potential therapeutic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits notable inhibitory effects against various biological targets:
- Cholinesterases : It has been evaluated for its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory concentrations (IC) were found to be approximately 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate activity against these enzymes .
- Cyclooxygenase Enzymes : The compound has also shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Preliminary studies suggest moderate inhibition, contributing to its anti-inflammatory properties .
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated phenols, including this compound. Results indicated significant antibacterial activity against various strains of bacteria, highlighting its potential as an antimicrobial agent.
- Anticancer Properties : In a separate investigation focusing on cancer cell lines, this compound exhibited cytotoxic effects against breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .
Comparison with Similar Compounds
The unique trifluoromethoxy group in this compound distinguishes it from other similar compounds such as 2,6-Dibromo-4-methylphenol and 2,6-Dibromo-4-phenoxyphenol. This structural difference contributes to enhanced biological activity due to increased lipophilicity and altered interaction profiles with biological targets.
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 335.9 | Moderate AChE & BChE inhibition; anticancer activity |
| 2,6-Dibromo-4-methylphenol | 251.9 | Antimicrobial properties |
| 2,6-Dibromo-4-phenoxyphenol | 293.9 | Limited studies on biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Dibromo-4-(trifluoromethoxy)phenol?
- Methodology :
- Step 1 : Bromination of phenol derivatives using bromine (Br₂) or bromine sources (e.g., KBr/KBrO₃ in acidic conditions) to introduce bromine atoms at the 2- and 6-positions. For example, in situ bromination of 4-(trifluoromethoxy)phenol can yield the dibrominated product .
- Step 2 : Functionalization with trifluoromethoxy groups via nucleophilic substitution or coupling reactions. For instance, O-alkylation using trifluoromethyl reagents (e.g., CF₃O⁻ sources) under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to resolve heavy-atom (Br) positions and confirm stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and trifluoromethoxy groups (δ ~120 ppm in ¹⁹F NMR).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.8 for C₇H₃Br₂F₃O₂) .
Q. What are the primary applications of this compound in academic research?
- Pesticide Development : Acts as a precursor for thifluzamide (a thiazolecarboxamide fungicide), where bromine and trifluoromethoxy groups enhance binding to fungal cytochrome bc₁ complexes .
- Pharmaceutical Impurity Studies : Used as a reference standard (e.g., impurity in riluzole synthesis) for HPLC/LC-MS calibration .
Advanced Research Questions
Q. How do substituents (Br, CF₃O) influence the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Bromine : Enhances lipophilicity and resistance to metabolic degradation.
- Trifluoromethoxy : Improves electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., fungal cytochrome targets) .
- Experimental Validation :
- Synthesize analogs (e.g., replacing Br with Cl or CF₃O with OCF₃) and compare bioactivity via enzyme inhibition assays .
Q. What crystallographic challenges arise when refining structures containing heavy atoms like bromine?
- Refinement Strategies :
- Use SHELXL ’s ISOR and DELU restraints to manage anisotropic displacement parameters for bromine atoms .
- Employ Mercury CSD for void analysis and packing pattern visualization to assess steric effects from bulky substituents .
Q. How can analytical methods resolve contradictions in purity assessments of this compound?
- Multi-Method Approach :
- HPLC-DAD/MS : Detect trace impurities (e.g., de-brominated byproducts) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify Br/F content (±0.3% deviation) to confirm stoichiometry .
Methodological Tables
Table 1 : Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination of 4-CF₃O-phenol | KBr/KBrO₃, HCl, H₂O, 10 min | 65–70 | |
| O-Alkylation | DMF, K₂CO₃, dibromoalkanes, reflux | 50–60 |
Table 2 : Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.2, 12.5, 8.7 |
| Br–Br distance (Å) | 3.4 |
| R-factor | 0.032 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
